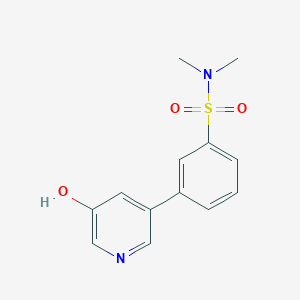
4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, also known as 4-DMSP, is an organic compound that is commonly used in scientific research. It is an aryl sulfonamide derivative and has a molecular formula of C13H14N2O4S. 4-DMSP is a white, crystalline solid with a melting point of 101-104°C and a density of 1.47 g/cm3. 4-DMSP has been used in a variety of scientific research applications, including biochemical and physiological studies, due to its ability to interact with proteins and other biological molecules.
Aplicaciones Científicas De Investigación
4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the structure and function of proteins, as well as to study the effects of drugs on cellular processes. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used to study the effects of environmental toxins on organisms, as well as to study the effects of chemical modifications on proteins.
Mecanismo De Acción
4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is an aryl sulfonamide derivative that binds to proteins and other biological molecules. It has been shown to bind to the active sites of enzymes, as well as to the active sites of other proteins, such as receptors. Furthermore, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been shown to modulate the activity of proteins, such as enzymes, by forming a covalent bond with them.
Biochemical and Physiological Effects
4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases, as well as to modulate the activity of receptors. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been shown to affect the expression of genes, as well as to modulate the activity of transcription factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in scientific research has several advantages. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is highly specific and has a relatively low toxicity. However, there are some limitations to the use of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments. It is not as effective at inhibiting the activity of enzymes as other compounds, and it is not as effective at modulating the activity of receptors as other compounds.
Direcciones Futuras
Given the potential of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in scientific research, there are several possible future directions. One possibility is to further explore the effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% on the activity of enzymes and receptors. Additionally, further research could be done to explore the effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% on gene expression and transcription factors. Other potential future directions include exploring the use of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in drug discovery and development, as well as exploring its potential in the field of biotechnology.
Métodos De Síntesis
4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can be synthesized through a two-step process. In the first step, 4-dimethylaminophenylsulfonyl chloride is reacted with 2-hydroxypyridine in the presence of a base, such as sodium hydroxide, to form 4-(4-dimethylaminophenylsulfonyl)-2-hydroxypyridine. This intermediate is then reacted with dimethyl sulfate in the presence of a base to form 4-(4-N,N-dimethylsulfamoylphenyl)-2-hydroxypyridine.
Propiedades
IUPAC Name |
N,N-dimethyl-4-(2-oxo-1H-pyridin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-5-3-10(4-6-12)11-7-8-14-13(16)9-11/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORNLMLXGFZTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














